6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
The compound with the identifier “6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile are typically scaled-up versions of laboratory synthesis. These methods ensure the production of the compound in large quantities while maintaining purity and consistency. The exact industrial methods for this compound are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized derivative of this compound, while reduction may yield a reduced form of the compound.
Scientific Research Applications
6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or industrial utility compared to its similar counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields Its unique properties and reactivity make it a valuable tool for chemists, biologists, medical researchers, and industrial scientists
Properties
IUPAC Name |
6-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWRTHDHRGHQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)C(=C(N2)C3CCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)C(=C(N2)C3CCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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